molecular formula C15H15N3O2 B1455026 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione CAS No. 50699-17-7

2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione

Cat. No. B1455026
CAS RN: 50699-17-7
M. Wt: 269.3 g/mol
InChI Key: ZCUUBLFAAITBOC-UHFFFAOYSA-N
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Description

The compound “2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and three methyl groups attached to it. Additionally, it has an isoindoline-1,3-dione group, which is a bicyclic structure containing a benzene ring fused to a 2-pyrrolidinone .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The pyrazole ring is likely to contribute to the compound’s polarity, while the isoindoline-1,3-dione could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrazole ring, being an aromatic heterocycle, might undergo electrophilic substitution reactions. The carbonyl groups in the isoindoline-1,3-dione moiety could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of polar functional groups and an aromatic ring could influence its solubility, boiling point, melting point, and other physical and chemical properties .

Scientific Research Applications

Corrosion Inhibition

One study explored the synthesis of novel aza-pseudopeptides, including derivatives similar to the specified compound, and evaluated their efficacy as corrosion inhibitors for mild steel in acidic conditions. These compounds exhibited significant inhibition efficiencies, acting as mixed-type inhibitors and adhering to the Langmuir isotherm model for adsorption (Chadli et al., 2017).

Antimicrobial Activity

Another research focus has been on the antimicrobial properties of isoindoline-1,3-dione derivatives. A study synthesized new phthalimido derivatives, demonstrating broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antifungal activity (Lamie, 2008).

Catalysis and Material Science

Research on 2-aminoisoindoline-1,3-dione-functionalized magnetic nanoparticles highlighted their use as reusable catalysts for synthesizing 4H-pyran derivatives through multicomponent reactions. This demonstrates an environmentally friendly, efficient, and easy method for compound synthesis with excellent yields (Shabani et al., 2021).

Electroluminescent Materials for OLED Applications

A study investigated pyrazole substituted 1.3-diketones as ligands for Eu(III) ion luminescent complexes, aiming to improve OLED device performance. These complexes showed promising thermal stability, transparency, and solubility, indicating potential for advanced OLED fabrication (Taydakov et al., 2016).

Enzyme Inhibition for Herbicide Development

Research into 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, important for developing herbicides, designed and synthesized new compounds by hybridizing isoindoline-1,3-dione fragments. These compounds demonstrated potent inhibitory activity, offering a promising scaffold for future herbicide development (He et al., 2019).

properties

IUPAC Name

2-[(1,3,5-trimethylpyrazol-4-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-9-13(10(2)17(3)16-9)8-18-14(19)11-6-4-5-7-12(11)15(18)20/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUUBLFAAITBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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